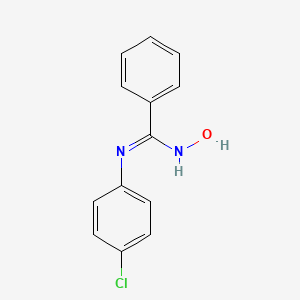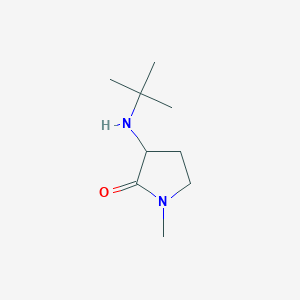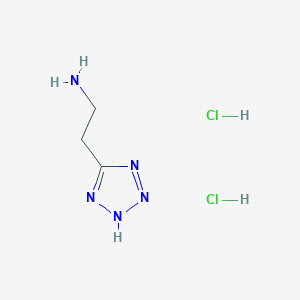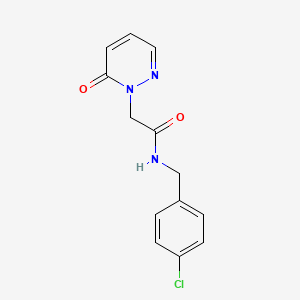![molecular formula C12H10O2S B2522042 1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid CAS No. 2135331-47-2](/img/structure/B2522042.png)
1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(Benzo[b]thiophen-2-yl)cyclopropane-1-carboxylic acid" is a chemical entity that features a cyclopropane ring attached to a benzo[b]thiophene moiety through a carboxylic acid functional group. This structure is of interest due to the potential reactivity of the cyclopropane ring and the aromatic character of the benzo[b]thiophene, which may lead to various chemical transformations and applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups has been achieved, which involves decarboxylation and esterification processes . Additionally, spirocyclopropane compounds related to benzo[b]thiophene have been synthesized from thiosalicylic acids in a multi-step procedure that includes decarboxylation . These methods highlight the synthetic versatility of benzo[b]thiophene derivatives and the potential pathways to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be quite intricate. For example, in a related compound, 4-(cyclopropanecarboxamido)benzoic acid, the dihedral angle between the benzene ring and the cyclopropane ring is significant, indicating a non-planar arrangement . This structural feature is important as it can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions. Cycloaddition reactions with thiophenes have been studied, leading to the formation of "benzo-o-carboranes" after sulfur extrusion . Photocyclization of substituted benzo[b]thiophene carboxylic acids has also been reported, yielding complex polycyclic structures . Moreover, benzo[b]thiophen-3-carboxylic acid 1,1-dioxide undergoes dimerization under the influence of ultraviolet light and heat . These reactions demonstrate the reactivity of the benzo[b]thiophene moiety and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the presence of a cyclopropane ring can affect the compound's stability and reactivity. The radical polymerization of vinylcyclopropane derivatives has been explored, resulting in hard, transparent, crosslinked polymers, indicating the potential of these compounds in material science applications . Additionally, unexpected rearrangements with dithiols have been observed, leading to the formation of benzo[b]thiophenes, which suggests a sensitivity to nucleophilic conditions .
Scientific Research Applications
Biomarker Studies in Tobacco and Cancer Research
Research has highlighted the importance of measuring human urinary carcinogen metabolites to gain insights into tobacco use and cancer. Compounds structurally related to 1-(Benzo[b]thiophen-2-yl)cyclopropane-1-carboxylic acid, such as benzothiophenes, are utilized in these studies. For instance, specific metabolites and related compounds have been quantified in the urine of smokers, including metabolites of benzene and benzo[a]pyrene, demonstrating their utility in carcinogen exposure and metabolism studies in humans (Hecht, 2002).
Ethylene Inhibition in Agriculture
The application of 1-methylcyclopropene (1-MCP), a compound with a cyclopropane core similar to 1-(Benzo[b]thiophen-2-yl)cyclopropane-1-carboxylic acid, has been explored in agriculture to inhibit ethylene effects in fruits, vegetables, and floriculture crops. Studies have shown that 1-MCP can significantly delay ripening and senescence in a broad range of products, thereby enhancing their post-harvest quality and shelf life (Blankenship & Dole, 2003).
Organic Light Emitting Diodes (OLEDs) and Phosphorescent Materials
Transition-metal phosphors with cyclometalating ligands, including those containing benzothiophene structures, have been reviewed for their applications in OLEDs. These materials' emissive properties can be fine-tuned for use in displays and lighting, indicating the potential utility of related compounds in electronic and optoelectronic devices (Chi & Chou, 2010).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-11(14)12(5-6-12)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFURXXBACDOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)

![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)